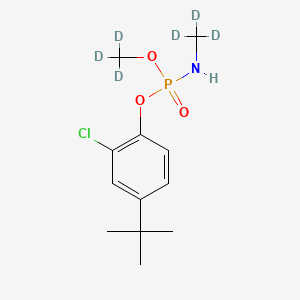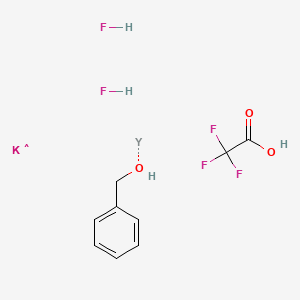
Cmd178 (tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cmd178 (tfa) is a lead peptide known for its ability to inhibit the signal transducer and activator of transcription 5 (STAT5). It is primarily used in scientific research to study the inhibition of interleukin-2 (IL-2) and its receptor (IL-2R) signaling pathway. This compound has shown promise in reducing the expression of forkhead box P3 (Foxp3) and STAT5, which are crucial for the development of regulatory T cells (Treg cells) .
Métodos De Preparación
Cmd178 (tfa) is synthesized through custom peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS). The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Análisis De Reacciones Químicas
Cmd178 (tfa) primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions. The major product formed is the peptide itself, which is then used in various biological assays to study its inhibitory effects on the IL-2/IL-2R signaling pathway .
Aplicaciones Científicas De Investigación
Cmd178 (tfa) has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and purification techniques.
Biology: Investigates the role of IL-2/IL-2R signaling in Treg cell development and function.
Medicine: Explores potential therapeutic applications in diseases where Treg cells play a critical role, such as autoimmune diseases and cancer.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents .
Mecanismo De Acción
Cmd178 (tfa) exerts its effects by inhibiting the IL-2/IL-2R signaling pathway. It binds to the IL-2 receptor alpha (IL-2Rα) subunit, preventing the activation of STAT5 and the subsequent expression of Foxp3. This inhibition leads to a reduction in Treg cell development and function, making it a valuable tool for studying immune regulation .
Comparación Con Compuestos Similares
Cmd178 (tfa) is unique in its consistent ability to inhibit IL-2/IL-2R signaling and reduce Foxp3 and STAT5 expression. Similar compounds include:
MNK8: Another peptide that targets the IL-2/IL-2R signaling pathway.
2-(1,8-naphthyridin-2-yl)phenol: A small molecule inhibitor of STAT5.
Corylin: A natural compound with inhibitory effects on STAT5.
Brevilin A: A sesquiterpene lactone that inhibits STAT5 signaling
Cmd178 (tfa) stands out due to its high specificity and efficacy in inhibiting the IL-2/IL-2R signaling pathway, making it a valuable tool for scientific research.
Propiedades
Fórmula molecular |
C9H11F5KO3Y |
|---|---|
Peso molecular |
390.18 g/mol |
InChI |
InChI=1S/C7H8O.C2HF3O2.2FH.K.Y/c8-6-7-4-2-1-3-5-7;3-2(4,5)1(6)7;;;;/h1-5,8H,6H2;(H,6,7);2*1H;; |
Clave InChI |
QGZCHBCENMVUSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CO.C(=O)(C(F)(F)F)O.F.F.[K].[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


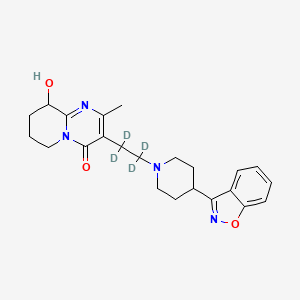
![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
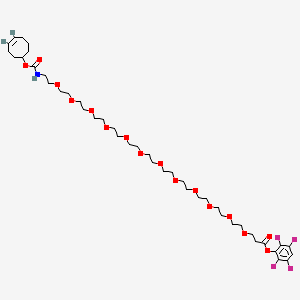
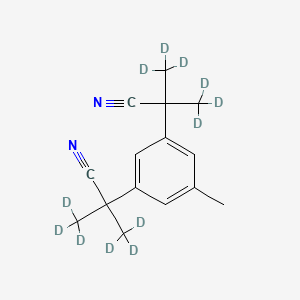
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
![(2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423698.png)

![(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine](/img/structure/B12423703.png)
![(2R,3R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]butan-2-ol;hydrochloride](/img/structure/B12423707.png)
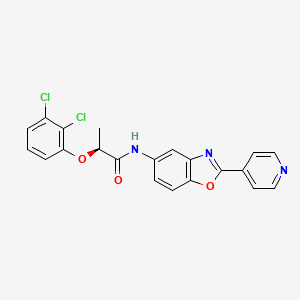
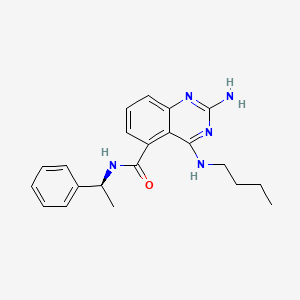
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B12423718.png)
